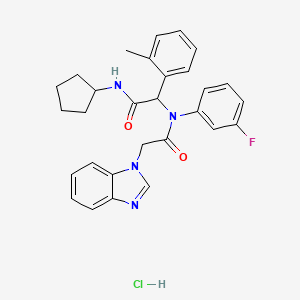
ML-309 (盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132H mutation in IDH1, which is commonly found in various cancers, including glioblastoma . The compound has shown significant potential in reducing the production of 2-hydroxyglutarate, a metabolite associated with cancer progression .
科学研究应用
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of mutant IDH1 and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular metabolism and its potential as a therapeutic agent in cancer research.
Medicine: Explored for its potential use in treating cancers with IDH1 mutations, particularly glioblastoma.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways in cancer.
作用机制
Target of Action
The primary target of ML-309 is mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 plays a crucial role in the tricarboxylic acid (TCA) cycle, converting isocitrate to alpha-ketoglutarate. Mutations in IDH1 can lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which is implicated in several types of cancer .
Mode of Action
ML-309 acts as an inhibitor of the mutant IDH1 . It selectively inhibits the R132H mutation of IDH1 over the wild-type IDH1 . The inhibition is reversible, meaning that the binding of ML-309 to the mutant IDH1 can be reversed, allowing the enzyme to regain its function .
Biochemical Pathways
By inhibiting mutant IDH1, ML-309 affects the metabolic pathway involving isocitrate and alpha-ketoglutarate . More specifically, it reduces the production of the oncometabolite 2-HG in cells with the IDH1 R132H mutation . This can potentially disrupt the pathological processes driven by 2-HG, such as epigenetic alterations and blockage of cell differentiation .
Result of Action
The primary result of ML-309’s action is the reduction of 2-HG production in cells harboring the IDH1 R132H mutation . This could potentially alleviate the oncogenic effects of 2-HG, although the specific cellular and molecular effects would depend on the context, such as the type of cancer and the presence of other genetic alterations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Functionalization: Introduction of functional groups such as cyclopentylamino and fluorophenyl groups through nucleophilic substitution reactions.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Use of techniques such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products
The major products formed from these reactions include various derivatives of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride with modified functional groups, which can be used for further research and development .
相似化合物的比较
Similar Compounds
AGI-6780: Another inhibitor of mutant IDH1, but with different selectivity and potency.
IDH305: A selective inhibitor of IDH1 mutations, used in similar research applications.
FT-2102: Targets IDH1 mutations and is being investigated for its therapeutic potential in cancer.
Uniqueness of 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride is unique due to its high selectivity for the R132H mutation in IDH1 and its ability to significantly reduce 2-hydroxyglutarate production. This makes it a valuable tool in cancer research and a potential therapeutic agent .
属性
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2.ClH/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33;/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMHAMFRFTZMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

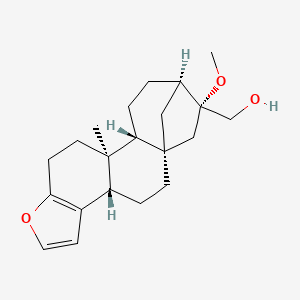
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
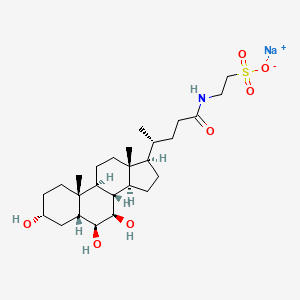
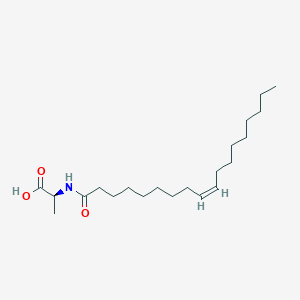
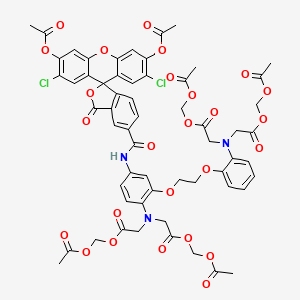


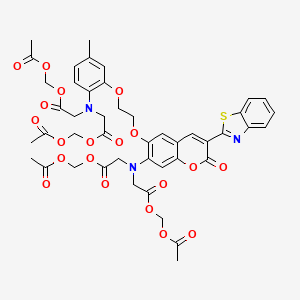
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
